Cas no 97936-44-2 (2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride)
2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarbonylchloride, 2-[(4-chlorophenyl)thio]-
- 2-(4-chlorophenyl)sulfanylpyridine-3-carbonyl chloride
- 2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride
- C12H7Cl2NOS
- BS-24552
- 2-((4-chlorophenyl)thio)nicotinoyl chloride
- SCHEMBL14040985
- 2-((4-chlorophenyl)thio)nicotinoylchloride
- MFCD00067836
- 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carbonyl chloride
- 97936-44-2
- DTXSID50379258
- 2-(4-chlorophenylthio)nicotinoyl chloride
- BP-13347
- FT-0610814
- DB-025807
- 2-[(4-CHLOROPHENYL)THIO]PYRIDINE-3-CARBONYLCHLORIDE
- 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride
-
- MDL: MFCD00067836
- Inchi: 1S/C12H7Cl2NOS/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H
- InChI Key: NGZIPUKLQDTFOS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)SC1C(C(=O)Cl)=CC=CN=1
Computed Properties
- Exact Mass: 282.96300
- Monoisotopic Mass: 282.9625404g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 55.3Ų
Experimental Properties
- Melting Point: 100 °C
- PSA: 55.26000
- LogP: 4.26520
2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R34
2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C996103-50mg |
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride |
97936-44-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C996103-100mg |
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride |
97936-44-2 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C996103-500mg |
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride |
97936-44-2 | 500mg |
$ 250.00 | 2022-06-06 | ||
| Apollo Scientific | OR21705-1g |
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride |
97936-44-2 | 95 | 1g |
£90.00 | 2025-02-19 | |
| Apollo Scientific | OR21705-10g |
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride |
97936-44-2 | 10g |
£195.00 | 2023-09-02 | ||
| Crysdot LLC | CD11001572-10g |
2-((4-Chlorophenyl)thio)nicotinoyl chloride |
97936-44-2 | 97% | 10g |
$366 | 2024-07-19 | |
| A2B Chem LLC | AC76231-5g |
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride |
97936-44-2 | ≧95% | 5g |
$213.00 | 2024-04-19 | |
| Apollo Scientific | OR21705-100mg |
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride |
97936-44-2 | 95 | 100mg |
£45.00 | 2025-02-19 | |
| Apollo Scientific | OR21705-250mg |
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride |
97936-44-2 | 95 | 250mg |
£54.00 | 2025-02-19 | |
| Apollo Scientific | OR21705-500mg |
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride |
97936-44-2 | 95 | 500mg |
£72.00 | 2025-02-19 |
2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride
Introduction to 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride (CAS No. 97936-44-2)
2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride, with the CAS number 97936-44-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a thiopyridine ring and a chlorophenyl substituent, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical formula of 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride is C13H8ClNOS, and it has a molecular weight of 271.72 g/mol. The compound is a white to off-white solid at room temperature and is highly reactive due to the presence of the carbonyl chloride group. This reactivity makes it an excellent starting material for the synthesis of thioamides, thioesters, and other derivatives, which are crucial in the development of novel pharmaceuticals and agrochemicals.
In recent years, 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of thiopyridine-based drugs. These drugs have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of thiopyridine compounds exhibited potent anti-cancer activity against multiple cancer cell lines, including breast cancer and lung cancer cells.
The unique chemical structure of 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride also makes it an attractive candidate for the development of novel therapeutics targeting specific biological pathways. The thiopyridine ring provides a rigid scaffold that can be functionalized with various substituents to modulate the compound's biological activity. This flexibility allows researchers to fine-tune the properties of the final product, optimizing its efficacy and safety profile.
In addition to its medicinal applications, 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride has also found use in other areas of chemical research. For example, it has been employed as a building block in the synthesis of functional materials, such as polymers and coatings. The presence of the chlorophenyl group can enhance the material's stability and performance under various environmental conditions.
The synthesis of 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride typically involves several steps, starting with the formation of the thiopyridine ring followed by the introduction of the chlorophenyl substituent and finally the conversion to the carbonyl chloride form. Various methods have been reported in the literature for each step, allowing researchers to choose the most suitable approach based on their specific requirements.
In terms of safety and handling, it is important to note that 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride should be handled with care due to its reactivity and potential health hazards. Appropriate personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a cool, dry place away from incompatible materials.
The future prospects for 2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique chemical properties and potential therapeutic benefits. As our understanding of its biological activity and synthetic methods improves, it is likely that we will see even more innovative uses for this versatile intermediate in both academic and industrial settings.
97936-44-2 (2-(4-Chlorophenyl)thiopyridine-3-carbonyl chloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)